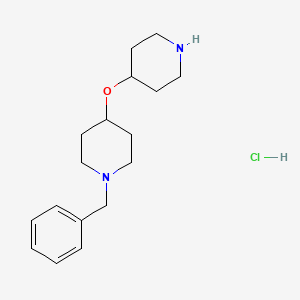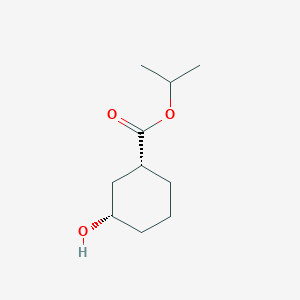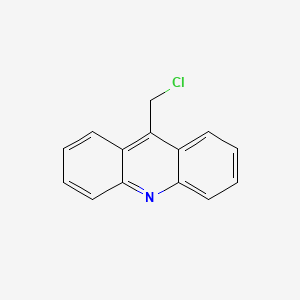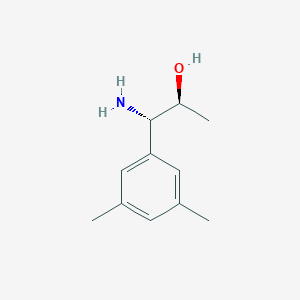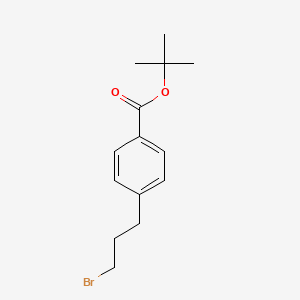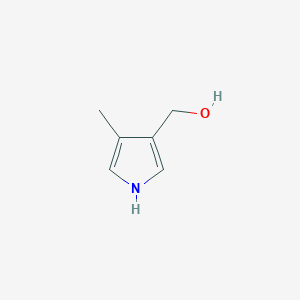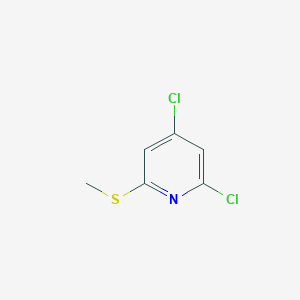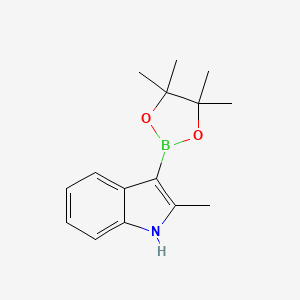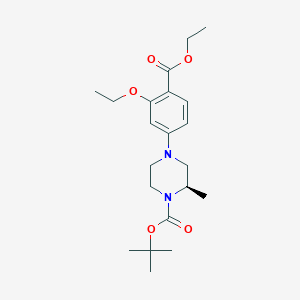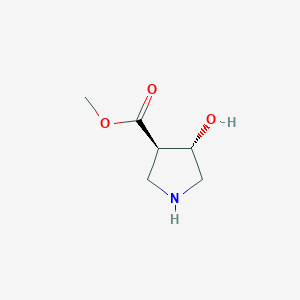
4-(TRiphenylmethyl)-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Triphenylmethyl)-1,2,4-triazole is an organic compound that features a triazole ring substituted with a triphenylmethyl group The triazole ring is a five-membered ring containing three nitrogen atoms, while the triphenylmethyl group consists of a central carbon atom bonded to three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylmethyl)-1,2,4-triazole typically involves the reaction of triphenylmethyl chloride with 1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Triphenylmethyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylmethyl cation, which is stable in certain environments.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: Substitution reactions involve the replacement of hydrogen atoms on the triazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triphenylmethyl cation, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
4-(Triphenylmethyl)-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Triphenylmethyl)-1,2,4-triazole involves its interaction with molecular targets and pathways within biological systems. The triphenylmethyl group can stabilize reactive intermediates, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Triphenylmethane: An organic compound with a similar triphenylmethyl group but without the triazole ring.
Triphenylmethyl silanes: Compounds with a triphenylmethyl group bonded to a silicon atom.
Uniqueness: 4-(Triphenylmethyl)-1,2,4-triazole is unique due to the presence of both the triazole ring and the triphenylmethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The triazole ring enhances its stability and reactivity, while the triphenylmethyl group provides steric protection and electronic effects .
Properties
Molecular Formula |
C21H17N3 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-trityl-1,2,4-triazole |
InChI |
InChI=1S/C21H17N3/c1-4-10-18(11-5-1)21(24-16-22-23-17-24,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
InChI Key |
XSVJCWHRKXWJMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13035595.png)
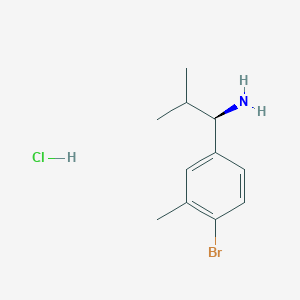
![(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13035609.png)

